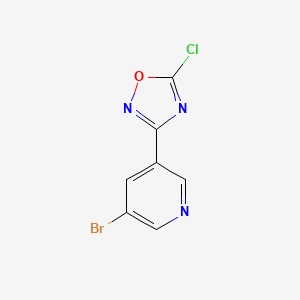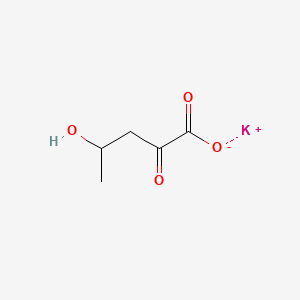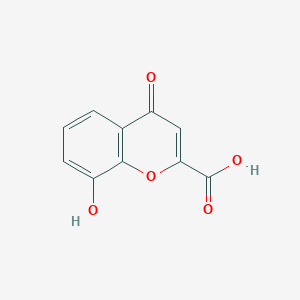
3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring
Preparation Methods
The synthesis of 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amidoxime to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with various biological targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole include other halogenated pyridine derivatives and oxadiazole compounds. For example:
3-(5-chloropyridin-3-yl)-5-chloro-1,2,4-oxadiazole: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole: Lacks the chlorine atom on the oxadiazole ring, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C7H3BrClN3O |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H |
InChI Key |
SGFBPECAABUVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NOC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)


![Benz[a]anthracene-13C6](/img/structure/B13859225.png)


![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)





